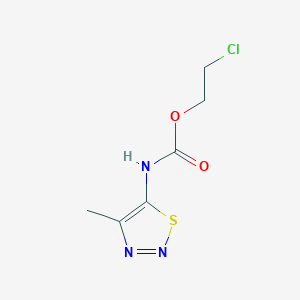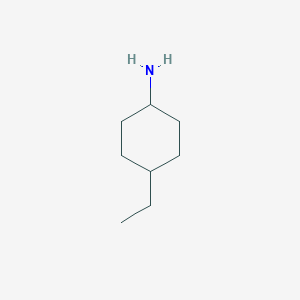
N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide” contains several functional groups. The “2H-1,3-benzodioxol-5-ylmethyl” part refers to a methylenedioxyphenyl group, which is a common motif in various pharmaceuticals and illicit drugs . The “2-chloro-2-phenylacetamide” part contains a chloro group attached to a phenyl group and an acetamide group, which is a carboxamide derivative of acetic acid .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s molecular structure .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In this case, the acetamide group might undergo hydrolysis, and the chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, are determined by its molecular structure. The presence of polar functional groups like the acetamide group would likely make this compound somewhat polar .Applications De Recherche Scientifique
Anticancer Potential
N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide and its derivatives show significant potential in cancer research. For example, benzodioxole-based dithiocarbamate derivatives, synthesized from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, have shown cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines (Altıntop et al., 2017). Additionally, compounds such as N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide have been identified as promising anticancer agents against specific cell lines (Altıntop et al., 2017).
Role in Synthesis of Pharmacological Compounds
This compound has been utilized as a building block in the synthesis of various pharmacologically active compounds. For instance, it serves as a doubly electrophilic component in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan et al., 2014), and is involved in creating derivatives like 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamide (Wang Sheng-qing, 2010).
Antibacterial Applications
A benzoxazole derivative synthesized using N-(2H-1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has demonstrated moderate antibacterial activity against both Gram-negative and Gram-positive bacteria (Aswathy et al., 2017).
Inhibition of Matrix Metalloproteinases (MMPs)
Certain derivatives of this compound have been explored for their effects on MMPs, important proteases in tumor progression. For instance, specific derivatives showed potent inhibitory effects on MMP-9, a key player in cancer cell migration and invasion (Özdemir et al., 2017).
Structural Studies
The crystal structure of derivatives like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide offers insights into the molecular interactions and conformational details of these compounds (Marinova et al., 2022).
Anti-inflammatory and Anticonvulsant Properties
Derivatives of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide have been synthesized with potential anti-inflammatory (Sunder & Maleraju, 2013) and anticonvulsant activities (Soyer et al., 2004).
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various targets, such as nitric oxide synthase .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to affect various pathways, such as those involved in cancer cell proliferation .
Pharmacokinetics
It’s important to note that these properties can significantly impact a compound’s bioavailability and overall effectiveness .
Result of Action
Related compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNQJEDIWINDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


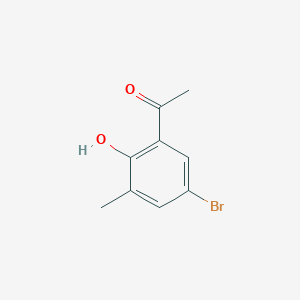


![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)
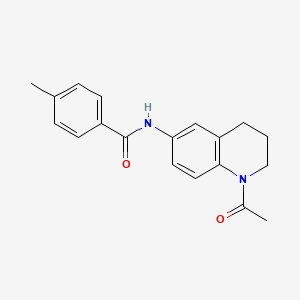
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
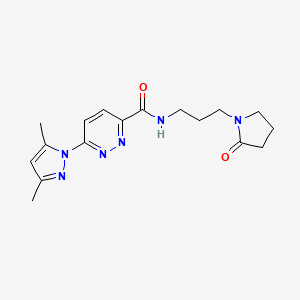
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

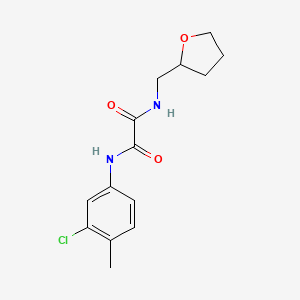
![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
